N-(3-chloro-4-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O2/c1-10-20-15-5-3-2-4-12(15)17(21-10)24-9-16(23)22-11-6-7-14(19)13(18)8-11/h2-8H,9H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKPBHJZMZZKQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the cyclization of 2-aminobenzonitrile with formamide to form the quinazoline ring. The resulting quinazoline intermediate is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
The next step involves the formation of the acetamide linkage This is achieved by reacting the quinazoline intermediate with 2-chloroacetyl chloride in the presence of a base like triethylamine
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide, often with the addition of a base to facilitate the substitution.
Major Products Formed
Oxidation: Quinazoline N-oxides
Reduction: Reduced quinazoline derivatives
Substitution: Substituted phenyl derivatives
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing the quinazoline scaffold exhibit significant anticancer properties. The incorporation of N-(3-chloro-4-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide into drug design has been explored for its selective cytotoxicity against cancer cells. The compound's structure allows for interaction with specific molecular targets involved in tumor growth and proliferation.
Antimicrobial Properties
The quinazoline derivatives have shown promising antimicrobial activities. Research has indicated that this compound could be effective against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. For instance, studies on related quinazoline derivatives have demonstrated their ability to inhibit α-glucosidase, which is crucial in managing diabetes by controlling carbohydrate digestion and absorption.
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions. The following table summarizes some common synthetic routes:
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Nucleophilic Substitution | Reaction of 3-chloro-4-fluoroaniline with a quinazoline derivative to form the intermediate compound. |
| 2 | Acetylation | The intermediate is then acetylated to yield the final product, this compound. |
Case Studies
Several case studies have highlighted the efficacy of this compound in biological assays:
- Anticancer Screening : A study involving various quinazoline derivatives demonstrated that compounds similar to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, suggesting potent anticancer activity.
- Antimicrobial Tests : In vitro tests revealed that this compound showed significant inhibitory effects against Gram-positive and Gram-negative bacteria, supporting its potential as a new antimicrobial agent.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinazoline moiety is known to interact with kinase enzymes, potentially inhibiting their activity and affecting cellular signaling pathways. The chloro and fluoro substituents on the phenyl ring may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
N-(3-Ethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide (L874-0013)
- Molecular Formula : C₁₉H₁₉N₃O₂ (MW: 321.38 g/mol) .
- Key Difference : Replacement of the 3-chloro-4-fluorophenyl group with a 3-ethylphenyl group.
N-(5-Chloro-2-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide
Variations in the Heterocyclic Core
N-(3-Chloro-4-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
- Molecular Formula : C₂₂H₁₄Cl₂FN₃O₂S (MW: 498.33 g/mol) .
- Key Difference: Replacement of the oxy linkage with a sulfanyl (-S-) group and addition of a 4-chlorophenyl-substituted dihydroquinazolinone.
- Impact: The sulfanyl group increases electron density and may enhance metabolic stability.
2-(4-Methoxyphenoxy)-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide
Functional Group Modifications
N-(3-Chloro-4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide
2-[4-(1,3-Benzodioxol-5-yl)piperazino]-N-(3-chloro-4-fluorophenyl)acetamide
Structural and Physicochemical Comparisons
Molecular Weight and Polarity
- Polarity Trends : Methoxy > oxy > sulfanyl > halogenated aryl.
Bond Length and Conformational Analysis
- highlights that bond lengths in the acetamide region (e.g., C–C: 1.501 Å vs. 1.53 Å in analogs) and halogenated aryl groups (C–Br: 1.8907 Å vs. 1.91 Å) vary slightly, affecting molecular planarity and stacking interactions .
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide (CAS No. 1116082-33-7) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anti-cancer agent and its interactions with various biological targets. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies and providing insights into its mechanisms of action, efficacy, and potential therapeutic applications.
Molecular Structure
- Molecular Formula : C17H13ClFN3O2
- Molecular Weight : 345.76 g/mol
- IUPAC Name : this compound
Structural Features
The compound features a chloro-fluoro-substituted phenyl ring linked to a quinazoline moiety via an ether bond, which is significant for its biological activity. The presence of both halogen and quinazoline groups is known to enhance interactions with various biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating promising cytotoxic effects.
In Vitro Studies
-
Cell Lines Tested :
- MCF7 (breast cancer)
- A549 (lung cancer)
- HepG2 (liver cancer)
- IC50 Values :
The biological activity of this compound is attributed to its ability to inhibit key signaling pathways involved in tumor growth:
- EGFR Inhibition : The compound selectively inhibits the epidermal growth factor receptor (EGFR), which plays a critical role in the proliferation and survival of cancer cells.
- Receptor Tyrosine Kinase Inhibition : It also exhibits activity against other receptor tyrosine kinases, which are essential for various cellular processes including growth and differentiation .
Anti-inflammatory Activity
Beyond its anticancer properties, quinazoline derivatives have been reported to possess anti-inflammatory effects. The mechanism involves the modulation of inflammatory cytokines and pathways, making it a candidate for treating inflammatory diseases as well .
Study 1: Anticancer Activity Evaluation
In a recent study, this compound was tested for its cytotoxic effects on MCF7 and A549 cell lines. The results indicated significant inhibition of cell proliferation, with detailed analysis revealing that the compound induces apoptosis through the activation of caspase pathways .
Study 2: Structure-Activity Relationship Analysis
A comprehensive structure-activity relationship (SAR) analysis was conducted on similar quinazoline derivatives, showing that modifications at specific positions on the quinazoline ring can enhance biological activity. This study emphasized the importance of halogen substitutions in increasing potency against cancer cell lines .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-(3-chloro-4-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves coupling the quinazoline moiety with the substituted acetamide group. A common approach includes:
Quinazoline Core Formation : Cyclization of anthranilic acid derivatives with formamide or urea under reflux conditions.
Etherification : Reaction of 4-hydroxy-2-methylquinazoline with chloroacetamide intermediates in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) .
Final Coupling : Nucleophilic substitution between the quinazoline-4-ol and N-(3-chloro-4-fluorophenyl)-2-chloroacetamide under controlled pH and temperature to maximize yield .
- Optimization : Parameters such as solvent polarity (e.g., DMF vs. acetonitrile), reaction time (2–24 hours), and catalyst use (e.g., KI for thioacetamide formation) are systematically tested .
Q. How does the compound’s structure influence its biological activity?
- Key Functional Groups :
- The 3-chloro-4-fluorophenyl group enhances lipophilicity, aiding membrane permeability.
- The quinazoline-4-oxy moiety provides π-π stacking potential for target binding (e.g., enzyme active sites).
- The acetamide linker allows conformational flexibility for optimal interactions .
- Structural Validation : Techniques like NMR (¹H/¹³C) and mass spectrometry confirm regioselectivity and purity, ensuring biological relevance .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Case Study : Discrepancies in IC₅₀ values (e.g., antitumor activity in different cell lines) may arise from:
- Assay Variability : Differences in cell viability protocols (MTT vs. ATP-based assays).
- Target Heterogeneity : Variant expression levels of hedgehog pathway proteins (e.g., SMO or GLI1) across cell models .
- Resolution Strategy :
- Standardize assays using isogenic cell lines.
- Validate target engagement via Western blotting or siRNA knockdown .
Q. What advanced techniques are used to study the compound’s interaction with biological targets?
- Molecular Docking : Predict binding modes with enzymes like EGFR or PI3K using software (AutoDock Vina) and high-resolution crystal structures (PDB IDs).
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐₙ/kₒff) for target proteins in real time .
- Crystallography : Co-crystallization with targets (e.g., kinases) reveals atomic-level interactions; SHELX programs refine electron density maps .
Q. How can structure-activity relationship (SAR) studies be designed to improve potency?
- SAR Framework :
- Core Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) on the quinazoline ring to enhance electrophilicity.
- Linker Variations : Replace acetamide with sulfonamide to test hydrogen-bonding capacity.
- Substituent Screening : Evaluate halogen substitutions (Br, I) on the phenyl ring for steric and electronic effects .
- Data Analysis : Use multivariate regression to correlate structural descriptors (logP, polar surface area) with activity .
Key Considerations for Experimental Design
- Stability Studies : Assess compound degradation under varying pH (2–12) and temperature (4–37°C) using HPLC .
- Toxicity Profiling : Screen for off-target effects via mitochondrial membrane potential assays (JC-1 staining) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
